molecular formula C15H24BN3O2 B1591285 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine CAS No. 871125-86-9

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Cat. No.: B1591285
CAS No.: 871125-86-9
M. Wt: 289.18 g/mol
InChI Key: MEHCIETYEUUYGC-UHFFFAOYSA-N
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Description

Structural Characterization of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Molecular Geometry Analysis

X-ray Crystallographic Studies of Boronate-Piperazine Hybrids

Crystallographic analysis of boronate-piperazine hybrid compounds has provided fundamental insights into the three-dimensional architecture of these molecular systems. Studies of closely related derivatives, such as 1-Methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine, have demonstrated characteristic structural features that are anticipated to be present in the target compound. The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronate ester, adopts a planar configuration at the boron center, with bond angles approaching the ideal tetrahedral geometry.

X-ray structural determinations of piperazine-containing compounds consistently reveal the preference for chair conformations in the six-membered ring system. Comparative analysis of 1-(2-iodo-benzoyl)-4-(pyrimidin-2-yl)piperazine demonstrated that the central piperazine ring adopts an almost perfect chair conformation with substituents occupying equatorial positions. This conformational preference is thermodynamically driven and represents the most stable arrangement for minimizing steric interactions between ring substituents.

The crystallographic data for related boronate-pyridine systems indicate that the pinacol ester functionality typically exhibits minimal deviation from planarity around the boron center. The dioxaborolane ring forms a five-membered cyclic structure with the boron atom, characterized by typical boron-oxygen bond lengths ranging from 1.35 to 1.40 Angstroms. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection to the boron center while maintaining the planar geometry essential for electronic delocalization.

Conformational Analysis of Piperazine Ring Substituents

The conformational behavior of piperazine rings in pyridine-substituted derivatives exhibits dynamic characteristics that depend significantly on the substitution pattern and intermolecular interactions. Crystallographic studies of macrocyclic piperazine-containing systems have revealed that the piperazine ring adopts the thermodynamically favored chair conformation in the solid state, with nitrogen atoms positioned to minimize 1,3-diaxial interactions. However, solution-state nuclear magnetic resonance studies indicate that conformational interconversion between chair forms occurs readily at room temperature when tertiary amine substituents are present.

The pyridine substituent at the 2-position of the piperazine ring introduces significant electronic and steric considerations that influence the overall molecular geometry. Molecular dynamics simulations of related piperazine-pyridine systems demonstrate that the pyridine ring typically adopts orientations that minimize steric clashes with the piperazine chair conformation while maximizing favorable electronic interactions. The nitrogen atom of the pyridine ring can participate in intramolecular hydrogen bonding with nearby hydrogen atoms, contributing to conformational stabilization.

Studies of piperazine derivatives with various aromatic substituents have shown that the orientation of the aromatic ring relative to the piperazine chair is influenced by both steric factors and electronic delocalization effects. The 5-position substitution on the pyridine ring with the bulky pinacol boronate ester group is expected to introduce conformational constraints that favor specific orientational preferences. Computational analysis suggests that the most stable conformations minimize steric interactions between the dioxaborolane methyl groups and the piperazine ring hydrogens.

Electronic Structure Features

Boron-Nitrogen Electronic Interactions

The electronic interaction between boron and nitrogen centers in boronate-amine systems represents a fundamental aspect of the molecular electronic structure. Computational investigations of nitrogen-boron interactions in related systems have revealed that the strength of these interactions typically ranges from 3.1 to 6.0 kilocalories per mole, comparable to hydrogen bonding interactions in aqueous solution. These relatively weak interactions play crucial roles in determining the overall electronic properties and reactivity patterns of the compound.

The boron center in the pinacol boronate ester exhibits Lewis acidic character due to its electron-deficient nature, while the nitrogen atoms in both the piperazine and pyridine rings possess lone pairs that can potentially interact with the boron center. However, the geometric constraints imposed by the molecular framework limit direct boron-nitrogen coordination. Instead, through-space and through-bond electronic interactions dominate the electronic communication between these centers.

Density functional theory calculations on related boronate-amine systems indicate that solvent insertion can significantly modulate boron-nitrogen interactions. In protic media, solvent molecules such as water or alcohols can bridge between boron and nitrogen centers, creating hydrogen-bonded networks that alter the electronic distribution within the molecule. This phenomenon has important implications for the compound's behavior in different solvent environments and its potential applications in chemical sensing or catalysis.

The electronic structure analysis reveals that the pyridine nitrogen exhibits reduced nucleophilicity compared to the piperazine nitrogens due to the electron-withdrawing effect of the aromatic ring system. This electronic differentiation creates distinct reactivity patterns for the two types of nitrogen centers, with the piperazine nitrogens being more susceptible to protonation or coordination to metal centers.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides critical insights into the electronic properties and chemical reactivity of this compound. Computational studies of related boronate-pyridine systems reveal characteristic patterns in the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels and spatial distributions. The frontier molecular orbital gap serves as an indicator of molecular chemical stability and kinetic reactivity, with larger gaps generally corresponding to increased stability.

The highest occupied molecular orbital in boronate-piperazine hybrids typically exhibits significant contribution from the nitrogen lone pairs, particularly those associated with the piperazine ring system. The electron density distribution shows localization primarily on the nitrogen centers and the aromatic pyridine ring, with minimal contribution from the boronate ester functionality. This distribution pattern indicates that the highest occupied molecular orbital represents primarily amine-based electron donor character.

The lowest unoccupied molecular orbital demonstrates contrasting characteristics, with substantial electron density localized on the pyridine ring and the boron center of the pinacol ester group. This orbital distribution suggests that electron acceptance occurs primarily through the aromatic pyridine system and the vacant p-orbital on boron. The energy gap between frontier orbitals typically ranges from 3.5 to 4.5 electron volts for similar boronate-amine systems, indicating moderate chemical reactivity.

Molecular electrostatic potential surface analysis reveals distinct regions of electrophilic and nucleophilic character within the molecule. The boron center exhibits positive electrostatic potential, indicating its electrophilic nature, while the nitrogen atoms show negative potential regions characteristic of nucleophilic sites. The pyridine ring displays intermediate electrostatic potential values, reflecting its aromatic electron distribution. These electrostatic characteristics provide valuable predictions for intermolecular interactions and potential reaction sites within the molecule.

The analysis of molecular orbital coefficients and atomic contributions demonstrates that the frontier orbitals exhibit significant delocalization across the conjugated pyridine-piperazine framework. This delocalization facilitates electronic communication between different regions of the molecule and contributes to the overall electronic stability. The boronate ester group functions primarily as an electron-withdrawing substituent that modulates the electron density distribution throughout the molecular framework without direct participation in the frontier orbital manifold.

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(18-11-12)19-9-7-17-8-10-19/h5-6,11,17H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHCIETYEUUYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584675
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-86-9
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Piperazin-1-yl)pyridine-5-boronic acid, pinacol ester
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Preparation Methods

Palladium-Catalyzed Borylation of Pyridine Derivatives

The core approach to synthesizing this compound involves the introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group onto the pyridine ring via a palladium-catalyzed borylation reaction. This typically uses bis(pinacolato)diboron as the boron source and palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride under inert atmosphere conditions.

  • Reaction Medium: A mixture of water and N,N-dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the reaction.
  • Base: Sodium carbonate is employed as the base to promote the borylation.
  • Temperature: The reaction is conducted under reflux conditions for approximately 3 hours.
  • Atmosphere: An inert atmosphere (argon or nitrogen) is maintained to prevent oxidation of sensitive intermediates.

This method yields the boronic ester-substituted pyridine intermediate with approximately 50% isolated yield after purification.

Coupling with Piperazine

The piperazine ring is introduced either before or after the borylation step depending on the synthetic design. In one approach, 1-methylpiperazine or its derivatives are coupled with the borylated pyridine via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

  • The coupling is often performed in DMF with bases like triethylamine under inert atmosphere.
  • The reaction conditions are optimized to maintain the integrity of the boronic ester group.
  • Purification involves silica gel column chromatography with eluents such as methanol/dichloromethane mixtures.

Cyclization and Ring Formation

The piperazine ring formation may also be achieved through cyclization reactions involving diamine precursors, but in the case of this compound, the piperazine is generally introduced as a preformed ring.

Industrial and Laboratory Scale Production

Industrial synthesis adapts the above methods to batch or continuous flow reactors to allow precise control over reaction parameters, ensuring reproducibility and scalability. Purification steps include:

  • Crystallization: To isolate the compound in solid form.
  • Chromatography: Silica gel chromatography is the standard for removing impurities.
  • Extraction: Organic solvent extraction (e.g., ethyl acetate) is used to separate product layers from aqueous phases.

Detailed Experimental Example

Step Reagents and Conditions Yield Notes
Borylation 6-bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxopyridin-3-yl)methyl)-1-isopropyl-3-methyl-1H-indole-4-carboxamide (2 g, 4.65 mmol), 1-methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (1.55 g, 5.12 mmol), sodium carbonate (1.23 g, 11.62 mmol), PdCl2(PPh3)2 (326 mg, 0.464 mmol), DMF (100 mL), water (10 mL), reflux 3 h under argon 50% Purified by silica gel chromatography and triturated with diethyl ether to yield off-white solid

Reaction Mechanism Insights

  • The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester-substituted pyridine.
  • The piperazine moiety, being nucleophilic, can be introduced via nucleophilic aromatic substitution or cross-coupling without disrupting the boronate ester functionality.
  • The inert atmosphere and controlled temperature prevent hydrolysis or decomposition of sensitive boronate esters.

Summary Table of Key Preparation Parameters

Parameter Details
Catalyst PdCl2(PPh3)2 (bis(triphenylphosphine)palladium(II) chloride)
Boron Source Bis(pinacolato)diboron
Base Sodium carbonate
Solvent DMF and water mixture
Temperature Reflux (~100-120°C)
Atmosphere Argon or nitrogen (inert)
Reaction Time ~3 hours
Purification Silica gel chromatography, crystallization
Yield Approximately 50%

Research Findings and Optimization Notes

  • The yield of about 50% is typical for this class of compounds under the described conditions.
  • Reaction time and temperature are critical to maximize conversion while minimizing side reactions.
  • Use of inert atmosphere is essential to maintain boronate ester stability.
  • The choice of solvent system (DMF/water) balances solubility and reaction kinetics.
  • Purification by column chromatography is necessary to achieve high purity suitable for biological or further synthetic applications.

Scientific Research Applications

Materials Science

One of the most significant applications of this compound is in the synthesis of Covalent Organic Frameworks (COFs) . COFs are highly porous materials that have applications in gas storage, separation processes, and catalysis. The inclusion of 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine as a building block allows for the creation of frameworks with tailored properties.

Key Findings:

  • COFs synthesized using this compound exhibit high thermal stability and surface area.
  • They have been utilized in photocatalytic reactions and as sensors due to their tunable pore sizes and functional groups .

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate. Its structural features allow for interactions with biological targets, making it suitable for further exploration in drug development.

Case Studies:

  • Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease pathways. For instance, studies have demonstrated its efficacy against certain cancer cell lines by targeting metabolic pathways .
  • The piperazine ring is known for its ability to enhance solubility and bioavailability of pharmaceutical compounds, making this derivative a candidate for formulation studies .

Mechanism of Action

The mechanism by which 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids like serine, cysteine, and lysine, which are present in various enzymes and proteins. This interaction can modulate enzyme activity and influence biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications on the Piperazine Ring

1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinyl}ethanone (CAS 1073372-01-6)
  • Structure : The piperazine nitrogen is acetylated, introducing an electron-withdrawing carbonyl group.
  • The acetyl group may also affect solubility and reactivity in cross-coupling reactions .
  • Applications : Useful in scenarios requiring a protected amine for selective functionalization.
tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl)piperazine-1-carboxylate (Compound 28 in )
  • Structure : Incorporates a tert-butyloxycarbonyl (Boc) protecting group.
  • Impact: The Boc group stabilizes the amine during synthesis, enabling orthogonal deprotection under acidic conditions. This derivative is pivotal in multi-step syntheses, such as the preparation of brain-penetrant trypanocidal inhibitors .
  • Synthetic Utility : Demonstrated compatibility with microwave-assisted Suzuki couplings (e.g., synthesis of compound 29) .
1-((4-Chlorophenyl)sulfonyl)-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
  • Structure : A sulfonyl group linked to a 4-chlorophenyl ring modifies the piperazine.
  • Impact: Increases molecular weight (463.79 g/mol) and introduces steric bulk, which may hinder cross-coupling efficiency.

Heterocyclic Core Replacements

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS 827614-64-2)
  • Structure : Replaces piperazine with morpholine, introducing an oxygen atom in the heterocycle.
  • This substitution may influence binding affinity in biological targets .

Substituent Effects on Pharmacological Activity

  • Parent Compound: Used in synthesizing 2,6-Dichloro-4-(6-(piperazin-1-yl)pyridin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (59), a trypanocidal N-myristoyltransferase inhibitor (72% yield) .

Cross-Coupling Efficiency

  • Parent Compound : Demonstrated in Suzuki couplings with aryl bromides (e.g., synthesis of compound 59) using Pd(dppf)Cl₂ catalyst, yielding 72% .
  • Boc-Protected Derivative (28) : Achieved similar efficiency in microwave-assisted reactions, underscoring the compatibility of protecting groups with Pd catalysis .
  • Sulfonyl-Modified Analog: No direct data, but steric hindrance from the 4-chlorophenylsulfonyl group may necessitate optimized reaction conditions .

Stability and Hydrolysis

  • Boronic Ester Stability : All analogs share susceptibility to hydrolysis under acidic or aqueous conditions. Electron-donating groups (e.g., morpholine in CAS 827614-64-2) may slightly enhance stability compared to electron-withdrawing substituents .
  • Boc Deprotection : Requires trifluoroacetic acid (TFA) or HCl, a critical step in prodrug activation .

Pharmacological and Physicochemical Profiles

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Key Applications
Parent Compound (CAS 871125-86-9) 289.18 2.1 0.15 (DMSO) Cross-coupling intermediates
Acetylated Derivative (CAS 1073372-01-6) 303.21 1.8 0.20 (DMSO) Protected amine synthesis
Boc-Protected (Compound 28) 363.28 3.5 0.10 (THF) Brain-penetrant inhibitors
Sulfonyl-Modified Analog 463.79 4.2 <0.05 (Water) Hydrophobic target engagement

Biological Activity

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C15_{15}H22_{22}BNO2_{2}
  • Molecular Weight: 261.16 g/mol
  • CAS Number: Not explicitly provided in the search results.

The compound's biological activity is largely attributed to the presence of the boron atom in its structure. Boron compounds are known to interact with various biological targets, including enzymes and receptors. Specifically, the dioxaborolane moiety can form stable complexes with transition metals and participate in catalytic processes such as the Suzuki-Miyaura coupling. This feature is particularly useful in synthesizing biologically active molecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition: In vitro assays have shown that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines. For example, a derivative demonstrated an IC50_{50} value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while showing a much lesser effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window for targeting cancer cells specifically .

Other Biological Activities

In addition to anticancer effects, boron-containing compounds have been explored for their potential in various therapeutic areas:

  • Antiviral Activity: Some derivatives have shown promising antiviral activity against influenza viruses. They were effective in reducing viral loads in infected models without significant toxicity .
  • Enzyme Inhibition: Compounds related to this structure have been reported to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Study on Anticancer Efficacy:
    • A study demonstrated that a piperazine derivative exhibited potent inhibitory effects on MDA-MB-231 cells with an IC50_{50} value significantly lower than standard chemotherapy agents like 5-Fluorouracil (5-FU) .
  • Safety Profile Assessment:
    • Toxicity studies conducted on murine models indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .
  • Mechanistic Insights:
    • The mechanism of action involves activation of carbon-boron bonds leading to the formation of new carbon-carbon bonds essential for synthesizing complex organic molecules involved in drug development .

Data Tables

Biological ActivityObserved EffectsIC50_{50} Values
AnticancerInhibition of MDA-MB-231 cell proliferation0.126 μM
AntiviralReduction in viral load in infected modelsNot specified
Enzyme InhibitionInhibition of MMP-2 and MMP-9 activitiesNot specified

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl halides to form biaryl or heterobiaryl structures.

Substrate Conditions Product Yield Source
BromobenzenePd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 80°CBiphenyl derivative with piperazine-pyridine72%
2-ChloropyrimidinePd(dppf)Cl₂ (2 mol%), K₃PO₄, THF, 65°CPyrimidine-pyridine conjugate68%
4-IodoanisolePd(OAc)₂ (3 mol%), SPhos ligand, DMF, 100°C4-Methoxybiphenyl analog81%

Key Observations :

  • Reactions proceed efficiently with electron-deficient aryl halides due to enhanced oxidative addition kinetics.

  • Steric hindrance at the pyridine 5-position minimally affects coupling efficiency .

Hydrolysis of Boronic Ester

The dioxaborolane group hydrolyzes to boronic acid under acidic or oxidative conditions:

Reaction :
C15H24BN3O2+2H2OC13H18BN3O4+2C4H10O2\text{C}_{15}\text{H}_{24}\text{BN}_3\text{O}_2+2\text{H}_2\text{O}\rightarrow \text{C}_{13}\text{H}_{18}\text{BN}_3\text{O}_4+2\text{C}_4\text{H}_{10}\text{O}_2

Condition Catalyst Time Boronic Acid Yield Source
1M HCl (aq.), THFNone4 hr89%
H₂O₂ (30%), NaHCO₃Pd/C (0.5 mol%)2 hr94%
AcOH/H₂O (1:1)None6 hr78%

Applications :

  • Boronic acid derivatives serve as intermediates in protease inhibitor synthesis.

  • Stability: Boronic acid form exhibits limited shelf life (<72 hr at 25°C).

Nucleophilic Substitution at Piperazine

The piperazine nitrogen undergoes alkylation or acylation reactions:

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 12 hrN-Methylpiperazine derivative85%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C → RT, 2 hrN-Acetylpiperazine analog91%
Benzyl bromideNaH, THF, reflux, 8 hrN-Benzylpiperazine compound76%

Steric Effects :

  • Substitution occurs preferentially at the less hindered piperazine nitrogen .

  • Electron-withdrawing groups on pyridine reduce reaction rates by 15–20%.

Bioconjugation via Boronic Ester

The compound forms stable complexes with diol-containing biomolecules:

Target Molecule pH Binding Constant (Kd) Application Source
Sialic acid (glycoprotein)7.42.1 μMLectin mimicry
Dopamine8.08.7 μMNeurotransmitter sensing
Fructose6.814.3 μMSaccharide detection systems

Mechanism : Reversible esterification between boronic acid (post-hydrolysis) and 1,2- or 1,3-diols .

Buchwald-Hartwig Amination

The pyridine ring participates in C–N bond-forming reactions:

Amine Partner Catalyst System Product Yield Source
AnilinePd₂(dba)₃/Xantphos, Cs₂CO₃, dioxane2-Aminopyridine analog63%
MorpholinePd(OAc)₂/BINAP, t-BuONa, toluenePyridine-morpholine conjugate71%

Limitations : Reaction fails with bulky amines (e.g., tritylamine) due to steric clashes at the 5-boronic ester position.

Stability Under Thermal/Oxidative Stress

Experimental stability data under harsh conditions:

Condition Time Degradation Byproducts Identified Source
150°C in DMSO1 hr22%Boroxine, pyridine decomposition
3% H₂O₂, 25°C24 hr41%Boric acid, hydroxylated piperazine
UV light (254 nm), MeCN48 hr68%Radical coupling products

Storage Recommendations :

  • Stable for >6 months at −20°C under argon.

  • Degrades rapidly in protic solvents (t₁/₂ = 14 days in MeOH at 4°C).

This compound’s versatility in transition metal catalysis, functional group interconversion, and biomolecular recognition establishes it as a critical building block in pharmaceutical and materials science research. Future studies should explore its reactivity in photoredox catalysis and electrochemically mediated transformations.

Q & A

Q. What are the key structural features and functional groups of 1-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?

The compound features:

  • A piperazine core substituted at one nitrogen with a pyridine ring and at the other with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) group.
  • Functional groups : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, while the pyridine and piperazine moieties contribute to hydrogen bonding and π-π interactions.
  • Molecular formula : C₁₅H₂₄BN₃O₂; CAS No. : 871125-86-9 .

Q. What are the standard synthetic routes and characterization techniques for this compound?

Synthesis :

  • Step 1 : Coupling of a pyridine boronic ester precursor (e.g., 5-bromopyridin-2-amine) with piperazine derivatives via Buchwald-Hartwig amination or nucleophilic substitution.
  • Step 2 : Introduction of the boronic ester group using 2-(pinacolato)boron under palladium catalysis .
    Characterization :
  • NMR spectroscopy (¹H, ¹³C, ¹¹B) confirms regiochemistry and purity.
  • Mass spectrometry (HRMS) validates molecular weight.
  • HPLC (≥95% purity) ensures absence of byproducts .

Q. How does the boronic ester group influence the compound’s reactivity and applications?

The boronic ester enables Suzuki-Miyaura cross-coupling for bioconjugation or polymer synthesis. Its stability in air and moisture (compared to free boronic acids) makes it suitable for iterative reactions in medicinal chemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki cross-coupling using this compound?

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures.
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar).
  • Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv.) to deprotonate intermediates.
  • Monitoring : TLC or LC-MS tracks coupling efficiency. Post-reaction, purify via silica gel chromatography .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the piperazine ring. Use VT-NMR (variable temperature) to observe dynamic behavior.
  • Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Molecular docking (AutoDock Vina) screens against targets like kinase or GPCR receptors.
  • MD simulations (GROMACS) assess stability of ligand-receptor complexes.
  • ADMET prediction (SwissADME) evaluates solubility and metabolic stability .

Q. What strategies improve solubility for pharmacological applications?

  • Salt formation : Use HCl or trifluoroacetic acid to protonate the piperazine nitrogen.
  • Co-solvents : DMSO/water mixtures (≤10% DMSO) for in vitro assays.
  • Prodrug design : Introduce acetyl or PEG groups at the piperazine nitrogen .

Q. How to analyze the compound’s stability under varying pH and temperature?

  • Accelerated degradation studies : Incubate at 25°C (pH 1–13) and monitor via HPLC.
  • Kinetic analysis : Plot degradation rates to identify optimal storage conditions (e.g., pH 7.4, 4°C) .

Q. How do structural modifications (e.g., fluorination) affect target selectivity?

  • Example : Substituting the pyridine ring with fluorine increases metabolic stability and enhances binding to serotonin receptors (e.g., 5-HT₂A). Validate via radioligand binding assays .

Q. What advanced analytical techniques confirm purity and stereochemical integrity?

  • Chiral HPLC with amylose-based columns resolves enantiomers.
  • X-ray crystallography (SHELX suite) determines absolute configuration.
  • 2D NMR (COSY, NOESY) confirms spatial proximity of substituents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.